2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(3-methylphenyl)acetamide
Description
The compound 2-({9-benzyl-8,8-dioxo-8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0²,⁷]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(3-methylphenyl)acetamide features a complex tricyclic scaffold incorporating a sulfur-containing heterocycle (8λ⁶-thia system) and a benzyl substituent. The acetamide moiety is linked via a sulfanyl group to the tricyclic core, with a 3-methylphenyl group at the terminal position.
Properties
IUPAC Name |
2-(6-benzyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3S2/c1-18-8-7-11-20(14-18)28-24(31)17-34-26-27-15-23-25(29-26)21-12-5-6-13-22(21)30(35(23,32)33)16-19-9-3-2-4-10-19/h2-15H,16-17H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDSMSXDEDTCIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations in the Phenylacetamide Series
A closely related analog, N-(3-chloro-4-methoxyphenyl)-2-({9-methyl-8,8-dioxo-8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0²,⁷]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide (CAS: 895102-81-5), replaces the 3-methylphenyl group with a 3-chloro-4-methoxyphenyl moiety and substitutes the benzyl group with a methyl group on the tricyclic core. These modifications likely alter lipophilicity (LogP) and electronic properties, impacting solubility and target binding. For example:
| Property | Target Compound (3-methylphenyl) | CAS 895102-81-5 (3-chloro-4-methoxyphenyl) |
|---|---|---|
| Substituent polarity | Moderate (methyl group) | High (chloro, methoxy groups) |
| Predicted LogP | ~3.2 (estimated) | ~3.8 (estimated) |
| Synthetic accessibility | Complex (benzyl group) | Moderate (methyl group) |
The chloro-methoxy substitution may enhance binding to hydrophobic enzyme pockets, while the methyl group on the tricyclic core in CAS 895102-81-5 simplifies synthesis but reduces steric bulk compared to the benzyl group in the target compound .
Core Structure Analog: Spirocyclic Benzothiazole Derivatives
Compounds like 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () share a spirocyclic architecture but replace the thia-triazatricyclo system with a benzothiazole-oxazepine hybrid. Key differences include:
Functional Group Analog: Thiazolidine-Acetamide Hybrids
Synthetic derivatives such as 2-(benzimidazole)-N-(2-(4-substitutedphenyl)-2-methyl-4-oxothiazolidin-3-yl)acetamide () feature acetamide linkages but incorporate thiazolidinone rings instead of the tricyclic core. These compounds exhibit:
- Enhanced hydrogen-bonding capacity via the thiazolidinone carbonyl.
- Simpler synthesis routes (e.g., Schiff base condensation with thioglycolic acid).
- Diverse bioactivity : Reported applications include antimicrobial and anti-inflammatory effects, contrasting with the target compound’s underexplored but hypothesized epigenetic modulation .
Pharmacokinetic and Mechanistic Insights
While direct data on the target compound are scarce, similarity indexing methods (e.g., Tanimoto coefficient analysis) used in HDAC inhibitor studies () provide a framework for comparison. For example:
- Aglaithioduline , a phytocompound with ~70% similarity to SAHA, shares comparable molecular weight (MW: ~350 g/mol) and LogP (~3.0) with the target compound (estimated MW: ~520 g/mol, LogP: ~3.2).
- SAHA analogs typically require a zinc-binding group (e.g., hydroxamate) for HDAC inhibition, which is absent in the target compound. However, its sulfanyl-acetamide group may interact with catalytic residues via alternative mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
